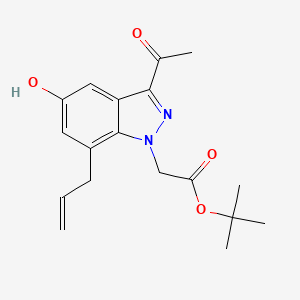
tert-Butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate typically involves multiple steps starting from readily available starting materials. The process often includes the formation of the indazole core, followed by functionalization to introduce the acetyl, allyl, and hydroxy groups. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions may vary, but they generally involve controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The allyl group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetyl group may produce an alcohol.
Applications De Recherche Scientifique
tert-Butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The indazole core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-(3-acetyl-7-allyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl)acetate
- tert-Butyl 2-(3-acetyl-7-allyl-5-bromo-1H-indazol-1-yl)acetate
Uniqueness
tert-Butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate is unique due to the presence of the hydroxy group, which can participate in additional hydrogen bonding and interactions compared to its analogs. This can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C18H22N2O4 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
tert-butyl 2-(3-acetyl-5-hydroxy-7-prop-2-enylindazol-1-yl)acetate |
InChI |
InChI=1S/C18H22N2O4/c1-6-7-12-8-13(22)9-14-16(11(2)21)19-20(17(12)14)10-15(23)24-18(3,4)5/h6,8-9,22H,1,7,10H2,2-5H3 |
Clé InChI |
LFPIUQFAXUFJOI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NN(C2=C(C=C(C=C21)O)CC=C)CC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


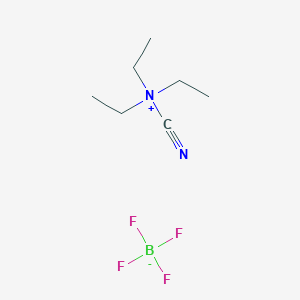
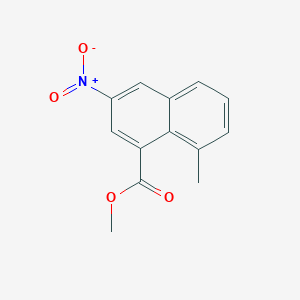
![Tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate](/img/structure/B12838954.png)
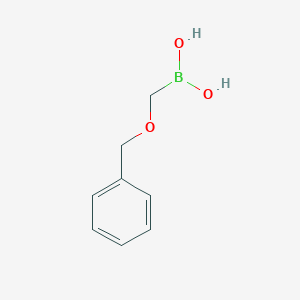




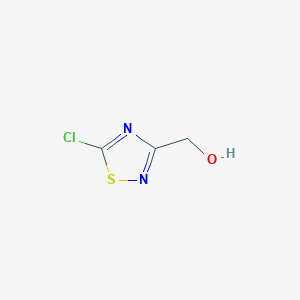


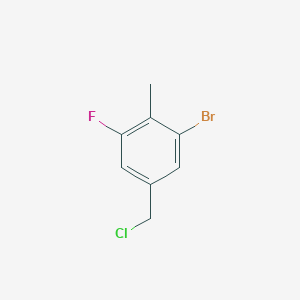

![(3R,5S,8S)-8-cyclohexyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-7,10-dioxo-2,11-dioxa-6,9,23-triazatetracyclo[15.6.2.13,6.020,24]hexacosa-1(23),17,19,21,24-pentaene-5-carboxamide](/img/structure/B12839026.png)
